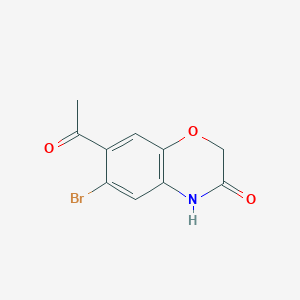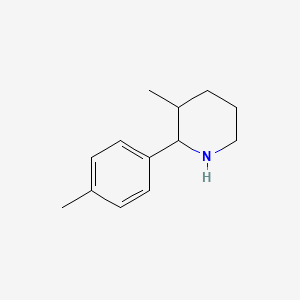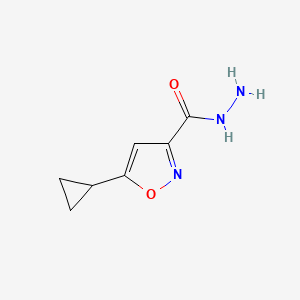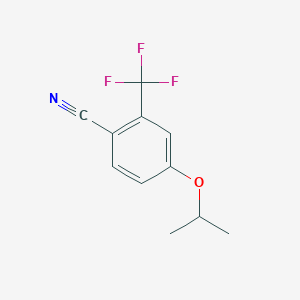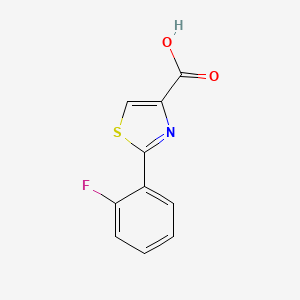![molecular formula C15H19NO3S B1438270 1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid CAS No. 1188545-53-0](/img/structure/B1438270.png)
1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiophene derivatives, such as the one , often involves heterocyclization of various substrates . A typical synthetic method involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The compound was characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography . The crystal packing of the compound is stabilized by C−H···N and N−H···N hydrogen bonds .Chemical Reactions Analysis
The compound was investigated computationally using the density functional theory (DFT) method with the B3LYP exchange and correlation functions in conjunction with the 6311++G(d,p) basis set in the gas phase . Fukui function (FF) analysis was also carried out .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More detailed physical and chemical properties were not found in the retrieved papers.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Separation and Quantification Techniques : A study details a method for the separation and quantification of Octahydro-1H-indole-2-carboxylic acid and its isomers, crucial for the synthesis of certain pharmaceuticals. This technique employs HPLC with a refractive index detector, providing a quality control tool for routine analysis (Vali et al., 2012).
Novel Synthetic Routes : Research into the construction of novel 3-substituted indole derivatives from 3-acetyl indole showcases the potential for creating diverse molecules with antimicrobial and antioxidant properties (Ghoneim et al., 2021).
Biological Activities
Antioxidant and Antimicrobial Agents : Studies on synthesizing novel chalcone derivatives and their antioxidant and antimicrobial activities highlight the potential therapeutic applications of these compounds. Certain derivatives demonstrate remarkable activity, suggesting further research into their potential as drugs (Gopi et al., 2016).
Antibacterial and Antifungal Properties : Research on thiophene-containing compounds reveals their significant antimicrobial potential. Some synthesized compounds have shown exceptional activity against bacterial strains and fungi, warranting further investigation into their safety and efficacy (Mabkhot et al., 2017).
Material Science
- Electrochromic Properties : The synthesis and electrochromic properties of polymers derived from octanoic acid 2-thiophen-3-yl-ethyl ester are explored, indicating potential applications in aesthetic and display technologies. The polymers exhibit color changes under specific conditions, demonstrating their utility in various electronic applications (Camurlu et al., 2005).
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that allows them to exhibit a broad spectrum of biological activities . The specific interactions and resulting changes would depend on the particular target and the context within which the compound is acting.
Biochemical Pathways
Given the wide range of biological activities associated with indole derivatives , it can be inferred that multiple pathways could potentially be affected, each leading to different downstream effects.
Result of Action
Given the broad range of biological activities associated with indole derivatives , the effects could potentially be diverse, depending on the specific target and the context within which the compound is acting.
Biochemische Analyse
Biochemical Properties
1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiophene derivatives are known to exhibit anti-inflammatory and antimicrobial properties . The compound’s interaction with enzymes such as cytochrome P450 can lead to the modulation of metabolic pathways, affecting the synthesis and degradation of other biomolecules .
Cellular Effects
The effects of this compound on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. Thiophene-based compounds have been shown to affect the expression of genes involved in inflammation and oxidative stress . Additionally, the indole moiety can interact with cellular receptors, modulating signal transduction pathways and altering cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, inhibiting or activating enzymes. For example, thiophene derivatives have been reported to inhibit enzymes involved in the inflammatory response . The compound can also affect gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiophene derivatives can degrade over time, leading to changes in their biological activity . Long-term exposure to the compound can result in alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antimicrobial activity . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds . The compound can affect metabolic flux and alter the levels of metabolites, impacting cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its biological activity and effectiveness .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance or inhibit its interactions with other biomolecules, influencing its overall biological effects .
Eigenschaften
IUPAC Name |
1-(2-thiophen-3-ylacetyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c17-14(7-10-5-6-20-9-10)16-12-4-2-1-3-11(12)8-13(16)15(18)19/h5-6,9,11-13H,1-4,7-8H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAYGRQOPZORSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2C(=O)CC3=CSC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Cyclopropylmethyl)[1-(2,4-dichlorophenyl)ethyl]amine](/img/structure/B1438190.png)
![2-[2-(Furan-2-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B1438192.png)
![{[3-(Difluoromethoxy)phenyl]methyl}(methyl)amine](/img/structure/B1438193.png)
![4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine](/img/structure/B1438195.png)

![[5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]boronic acid](/img/structure/B1438198.png)
